分散オレンジ25

概要

説明

科学的研究の応用

Disperse Orange 25 has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.

Biology: Investigated for its potential mutagenic and carcinogenic effects.

Medicine: Explored for its use in photodynamic therapy due to its light-absorbing properties.

Industry: Utilized in the production of non-linear optical materials and as a dye in the textile industry.

作用機序

Target of Action

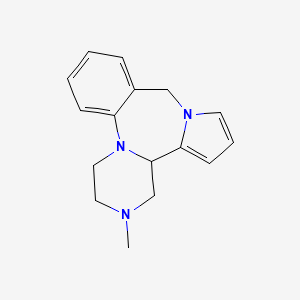

Disperse Orange 25, also known as 4-[N-(2-cyanoethyl)-N-ethylamino]-4′-nitroazo-benzene, is primarily used as a dye in the textile industry . Its primary target is the fiber material it is applied to, where it imparts a vibrant orange color .

Mode of Action

The mode of action of Disperse Orange 25 involves the interaction of the dye with the fiber material. The dye molecules penetrate into the fiber and form a dispersion, hence the name ‘disperse dye’. The dyeing process involves the use of heat to facilitate the diffusion of the dye into the fiber .

In terms of its chemical interactions, Disperse Orange 25 can undergo degradation in certain conditions. For instance, in supercritical water oxidation (SCWO), the aromatic rings in Disperse Orange 25 can be attacked by hydroxyl radical, oxygen molecule, and hydroxyl radical together with oxygen molecule, respectively, which causes the aromatic ring-opening reaction to happen mainly through three different pathways .

Biochemical Pathways

While Disperse Orange 25 is not typically involved in biochemical pathways due to its primary use as a dye, its degradation process in supercritical water oxidation (SCWO) has been studied. The degradation process involves the attack on the aromatic rings of Disperse Orange 25 by hydroxyl radicals, oxygen molecules, and a combination of both. This leads to the opening of the aromatic rings through three different pathways .

Pharmacokinetics

The solubility and diffusion of the dye into fiber materials during the dyeing process could be considered analogous to absorption and distribution in pharmacokinetics .

Result of Action

The result of the action of Disperse Orange 25 is the imparting of a vibrant orange color to the fiber material it is applied to . In the context of its degradation, the result is the opening of the aromatic rings and the formation of new compounds .

Action Environment

The action of Disperse Orange 25 is influenced by several environmental factors. The dyeing process is typically carried out at high temperatures, which facilitates the diffusion of the dye into the fiber . In the context of its degradation in supercritical water oxidation, factors such as temperature, the molecular ratio of Disperse Orange 25, O2 and H2O, and the reaction time have been found to influence the degradation process .

生化学分析

Biochemical Properties

Disperse Orange 25 plays a significant role in biochemical reactions due to its stable chemical structure and large dipole moment. It interacts with various biomolecules, including enzymes and proteins. For instance, it has been observed to interact with hydroxyl radicals and oxygen molecules during supercritical water oxidation, leading to the degradation of its aromatic rings . These interactions are crucial for understanding its behavior in different biochemical environments.

Cellular Effects

Disperse Orange 25 influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving supercritical water oxidation, Disperse Orange 25’s degradation products were found to impact cellular functions by interacting with hydroxyl radicals and oxygen molecules . These interactions can lead to changes in cell signaling and metabolic pathways, highlighting the compound’s potential effects on cellular health.

Molecular Mechanism

At the molecular level, Disperse Orange 25 exerts its effects through binding interactions with biomolecules. During supercritical water oxidation, the compound’s aromatic rings are attacked by hydroxyl radicals and oxygen molecules, leading to ring-opening reactions . These molecular interactions are essential for understanding how Disperse Orange 25 influences biochemical processes and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Disperse Orange 25 change over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and the presence of reactive species . Over time, the compound’s degradation products can have long-term effects on cellular functions, which are crucial for understanding its behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Disperse Orange 25 vary with different dosages in animal models. Higher doses of the compound have been associated with increased toxicity and adverse effects

Metabolic Pathways

Disperse Orange 25 is involved in several metabolic pathways. During its degradation, the compound interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . These interactions are critical for understanding how the compound is processed within biological systems and its overall impact on metabolism.

Transport and Distribution

Within cells and tissues, Disperse Orange 25 is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is vital for predicting the compound’s behavior in different biological contexts.

Subcellular Localization

Disperse Orange 25’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying its subcellular localization provides insights into how the compound exerts its effects at the cellular level.

準備方法

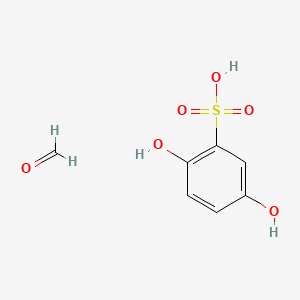

Synthetic Routes and Reaction Conditions: Disperse Orange 25 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N-ethyl-N-(2-cyanoethyl)aniline under alkaline conditions to yield Disperse Orange 25 .

Industrial Production Methods: In industrial settings, the synthesis of Disperse Orange 25 involves large-scale batch reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The product is then purified through filtration and recrystallization .

Types of Reactions:

Oxidation: Disperse Orange 25 undergoes oxidation reactions, particularly in the presence of strong oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, high temperatures.

Reduction: Sodium dithionite, acidic or basic conditions.

Substitution: Electrophiles such as halogens, under acidic conditions.

Major Products Formed:

Oxidation: Cleavage products such as nitrobenzene derivatives.

Reduction: Aromatic amines like 4-nitroaniline.

Substitution: Halogenated derivatives of Disperse Orange 25.

類似化合物との比較

Disperse Orange 3: Another azo dye with similar applications but different substituents on the aromatic rings.

Disperse Red 1: A related compound with a red hue, used in similar industrial applications.

Disperse Yellow 42: A yellow azo dye with comparable stability and application in dyeing synthetic fibers.

Uniqueness of Disperse Orange 25: Disperse Orange 25 is unique due to its specific substituents, which confer distinct optical properties and stability. Its large dipole moment and ability to undergo various chemical reactions make it versatile for multiple applications .

特性

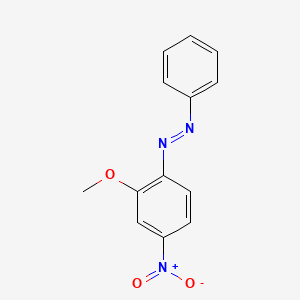

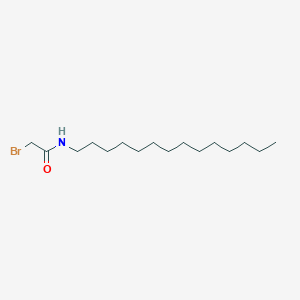

IUPAC Name |

3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPPPAFDNHYXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051999 | |

| Record name | C.I. Disperse Orange 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31482-56-1, 12223-19-7, 12223-22-2 | |

| Record name | Disperse Orange 25 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31482-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse orange 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031482561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Disperse Orange 25?

A1: Disperse Orange 25 has the molecular formula C18H19N5O3 and a molecular weight of 353.38 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize Disperse Orange 25?

A2: Researchers frequently employ UV-Vis, FTIR, and Resonance Raman spectroscopy to characterize Disperse Orange 25. UV-Vis spectroscopy helps determine the dye's absorbance characteristics [, ]. FTIR provides insights into the functional groups present in the molecule [, ]. Resonance Raman spectroscopy, particularly valuable for studying dye adsorption, reveals information about the molecule's vibrational modes [].

Q3: How does the presence of Disperse Orange 25 affect the properties of polymer-dispersed liquid crystals (PDLCs)?

A3: Research indicates that doping PDLCs with Disperse Orange 25 can enhance their morphological, electro-optical, and dielectric properties []. This effect is attributed to the dye's interaction with the liquid crystal droplets within the polymer matrix.

Q4: How stable is Disperse Orange 25 in different polymer matrices?

A4: Studies on Disperse Orange 25 incorporated into various polymer matrices, such as PMMA, PC, and PI, reveal that the choice of matrix significantly influences the dye's thermal and temporal stability []. For instance, Disperse Orange 25 embedded in PI exhibits superior long-term stability compared to PMMA [].

Q5: Can Disperse Orange 25 be used as a probe molecule to study surface acidity?

A5: Yes, Resonance Raman studies show that while Disperse Orange 25 is physisorbed on SiO2, it undergoes protonation upon adsorption on SiO2Al2O3 or H-mordenite []. This behavior makes it a valuable probe for investigating Brønsted acidic sites on oxide surfaces [].

Q6: Have there been any molecular dynamics simulations conducted to understand the degradation mechanism of Disperse Orange 25?

A6: Yes, researchers have employed molecular dynamics simulations with reactive force fields to gain deeper insights into the degradation pathways of Disperse Orange 25 in supercritical water oxidation processes [].

Q7: What are the environmental concerns associated with Disperse Orange 25?

A7: As a widely used textile dye, Disperse Orange 25 raises concerns about its presence in wastewater. This dye, being recalcitrant, poses a challenge for conventional wastewater treatment methods [].

Q8: What methods have been explored for the removal of Disperse Orange 25 from wastewater?

A8: Researchers are actively investigating various techniques to remove Disperse Orange 25 from wastewater. These include adsorption using activated carbon [, , ], biodegradation using microorganisms [, ], advanced oxidation processes [, ], and photodegradation using TiO2 nanoparticles [, ].

Q9: How effective are cenospheres in removing Disperse Orange 25 from wastewater?

A9: Studies demonstrate that modified cenospheres derived from coal fly ash show promise as a low-cost adsorbent for removing Disperse Orange 25 from aqueous solutions [, ]. The adsorption process follows the pseudo-second-order kinetic model, indicating chemisorption [, ].

Q10: Can zeolite synthesized from cenospheres effectively treat wastewater containing Disperse Orange 25?

A10: Yes, research indicates that zeolite derived from cenospheres effectively removes Disperse Orange 25 from wastewater []. Optimization studies using response surface methodology highlight the influence of factors such as contact time, dye concentration, and pH on dye removal efficiency [].

Q11: What is the solubility behavior of Disperse Orange 25 in supercritical carbon dioxide?

A11: Research shows that Disperse Orange 25 exhibits solubility in supercritical carbon dioxide (CO2), with pressure and temperature significantly influencing its solubility []. This property has implications for supercritical fluid dyeing processes, where the dye is dissolved in supercritical CO2 and then transferred to the polyester fibers [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1198692.png)

![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)

![(3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone](/img/structure/B1198700.png)

![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)